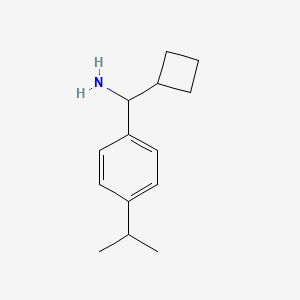

Cyclobutyl(4-isopropylphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutyl(4-isopropylphenyl)methanamine is an organic compound with the chemical formula C14H22ClN. It is a derivative of methanamine, featuring a cyclobutyl group and an isopropylphenyl group. This compound is often used in pharmaceutical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(4-isopropylphenyl)methanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-isopropylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4-isopropylphenyl)methanone, while reduction may produce cyclobutyl(4-isopropylphenyl)methanol.

Scientific Research Applications

Cyclobutyl(4-isopropylphenyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclobutyl(4-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclobutyl(4-isopropylphenyl)methanamine include:

- Cyclobutyl(4-methylphenyl)methanamine

- Cyclobutyl(4-ethylphenyl)methanamine

- Cyclobutyl(4-propylphenyl)methanamine

Uniqueness

This compound is unique due to its specific structural features, such as the cyclobutyl group and the isopropylphenyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Biological Activity

Cyclobutyl(4-isopropylphenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be classified as an amine derivative featuring a cyclobutyl group and an isopropyl-substituted phenyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes and receptors involved in disease processes.

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of phenylmethanamines can act as inhibitors for various kinases and enzymes, which are crucial in cancer pathways. For example, compounds with similar structural motifs have been reported to inhibit RET kinase, a target in several cancers, with IC50 values ranging from 7.69 μM to 15.82 μM depending on the specific substitution patterns on the phenyl ring .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors such as the histamine H3 receptor, which is implicated in neurological disorders. The modulation of these receptors can lead to changes in neurotransmitter release and has potential implications for treating conditions like anxiety and depression .

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | RET Kinase | TBD |

| 4-Isopropylbenzylamine | H3 Receptor | TBD |

| 3,4-Dimethoxyphenyl derivative | RET Kinase | 3.0 |

| 2-Trifluoromethoxy-4-bromo phenyl | RET Kinase | >25 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through experimental studies.

Case Study 1: Anticancer Activity

A study investigating the activity of cyclobutyl derivatives against cancer cell lines demonstrated promising results. When tested against various human cancer cell lines, compounds similar to this compound showed significant growth inhibition, suggesting potential anticancer properties.

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Results : Compounds exhibited GI50 values ranging from 0.1 μM to 10 μM, indicating effective growth inhibition at low concentrations.

Case Study 2: Neurotransmitter Modulation

Research into the effects of related compounds on neurotransmitter systems revealed that this compound could potentially modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

Properties

CAS No. |

1153766-91-6 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

cyclobutyl-(4-propan-2-ylphenyl)methanamine |

InChI |

InChI=1S/C14H21N/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12/h6-10,12,14H,3-5,15H2,1-2H3 |

InChI Key |

REQODYUBEIEGEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2CCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.